molecular formula C9H12ClNO3 B8095509 N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride

Cat. No.: B8095509
M. Wt: 217.65 g/mol
InChI Key: FXGHYTQWUMEZCK-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride is a glycine derivative featuring a 4-hydroxyphenylmethyl substituent on the glycine nitrogen atom. Glycine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. For instance, compounds like D-4-hydroxyphenylglycine methyl ester hydrochloride (CAS 57591-61-4) share structural similarities, including the 4-hydroxyphenyl moiety and glycine backbone, and are utilized as intermediates in antibiotic synthesis .

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methylamino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c11-8-3-1-7(2-4-8)5-10-6-9(12)13;/h1-4,10-11H,5-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGHYTQWUMEZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Glycine

Glycine’s amino group can be alkylated using 4-hydroxybenzyl chloride or bromide under basic conditions. For example, ethyl glycinate is first prepared to protect the carboxylic acid moiety, enabling selective N-alkylation. In a representative procedure:

  • Protection : Glycine is esterified with ethanol in acidic conditions to form ethyl glycinate.

  • Alkylation : Ethyl glycinate reacts with 4-hydroxybenzyl chloride in the presence of a base (e.g., sodium carbonate) to yield N-[(4-hydroxyphenyl)methyl]glycine ethyl ester.

  • Deprotection : The ethyl ester is hydrolyzed using aqueous HCl, yielding the free carboxylic acid.

  • Salt Formation : Treatment with concentrated HCl produces the hydrochloride salt.

Challenges : Competing O-alkylation at the phenolic hydroxyl group necessitates careful control of reaction pH and temperature. Protective groups like trimethylsilyl (TMS) may be employed to mask the hydroxyl group during alkylation, followed by deprotection.

Reductive Amination

An alternative route involves reductive amination of 4-hydroxybenzaldehyde with glycine. This method avoids alkylating agents and leverages catalytic hydrogenation:

  • Imine Formation : 4-Hydroxybenzaldehyde reacts with glycine in methanol to form a Schiff base.

  • Reduction : The imine intermediate is reduced using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., palladium on carbon) to yield N-[(4-hydroxyphenyl)methyl]glycine.

  • Acidification : The product is treated with HCl gas to form the hydrochloride salt.

Optimization : Catalytic hydrogenation at 20–30°C and 1–5 atm pressure ensures high conversion rates without over-reduction.

Key Reaction Parameters and Yield Optimization

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) enhance alkylation rates by stabilizing transition states. Methanol and ethanol are preferred for esterification steps.

  • Temperature : Alkylation proceeds efficiently at 40–60°C, while ester hydrolysis requires reflux conditions (80–100°C).

Catalysts and Reagents

  • Trimethylchlorosilane (TMCS) : Acts as a condensing agent in esterification, improving yields to >90% by activating the carboxylic acid group.

  • Palladium Catalysts : Used in hydrogenation steps, with 5% Pd/C achieving full reduction of imine intermediates within 2 hours.

Post-Reaction Processing and Purification

Isolation Techniques

  • Crystallization : The hydrochloride salt is isolated by cooling the reaction mixture and filtering the precipitated solid. Ethyl acetate or dichloromethane washes remove residual impurities.

  • Neutralization : For free base isolation, the reaction mixture is neutralized to pH 7–9 using sodium hydroxide or ammonia, followed by filtration.

Purity Analysis

High-performance liquid chromatography (HPLC) is standard for assessing purity, with reported values exceeding 96% for optimized routes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC %)Key AdvantagesLimitations
Direct Alkylation87–9396–98Scalable, minimal byproductsRequires protective groups
Reductive Amination85–9095–97Avoids alkyl halidesSensitive to catalyst poisoning

Industrial Scalability and Environmental Considerations

Industrial production favors direct alkylation due to lower catalyst costs and straightforward scalability. However, solvent recovery systems (e.g., methanol distillation) are critical to reducing environmental impact. Recent patents emphasize greener alternatives like water/acetone mixtures (2:1 ratio) for diastereomeric salt resolution, minimizing toxic waste .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Pharmacological Studies

N-[(4-Hydroxyphenyl)methyl]glycine has been investigated for its potential role as a therapeutic agent. It is a subject of interest due to its ability to interact with various biological targets.

  • GPR88 Agonism : Recent studies have focused on derivatives of this compound as agonists for the GPR88 receptor, which is implicated in several neurological disorders. Modifications at specific sites on the molecule have shown enhanced potency and brain bioavailability, making it a candidate for further development in treating conditions such as schizophrenia and Parkinson's disease .

Analytical Chemistry

The compound serves as a useful reagent in analytical chemistry, particularly in the determination of metal ions and as an acid indicator in bacteriology.

  • Photographic Development : Historically, it has been utilized as a photographic developer due to its reducing properties .
  • Metal Ion Detection : It is employed in the determination of iron, phosphorus, and silicon concentrations in various samples .
CompoundTargetIC50 (nM)Observations
2aGPR8894Baseline potency
4aGPR8832Increased potency
4bGPR8813Highest potency observed

Data derived from pharmacological evaluations of various derivatives focusing on their inhibitory effects on human enteropeptidase and GPR88 receptors .

Case Study 1: GPR88 Agonists

A study synthesized a series of p-hydroxyphenylglycine derivatives to evaluate their activity as GPR88 agonists. The derivatives were tested for their binding affinity and functional activity using both in vitro and in vivo models. Results indicated that certain modifications significantly enhanced receptor activation, suggesting potential therapeutic applications for basal ganglia-associated disorders .

Case Study 2: Analytical Applications

In another research project, p-hydroxyphenylglycine was used as an acid indicator in bacteriological assays. The study demonstrated its effectiveness in differentiating between various bacterial strains based on their metabolic activity when exposed to different pH levels .

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The glycine moiety can act as a ligand, binding to receptors and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

D-4-Hydroxyphenylglycine Methyl Ester Hydrochloride (CAS 57591-61-4)

  • Structure: (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride.
  • Molecular Formula: C₉H₁₂ClNO₃.
  • Key Properties : Melting point ~173–177°C; used as a chiral building block in β-lactam antibiotics .
  • Comparison : Unlike N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, this compound features a methyl ester group and a chiral center, enhancing its utility in asymmetric synthesis.

N-[(4-Methylphenyl)acetyl]glycine (CAS 91419-97-5)

  • Structure : A glycine derivative with a 4-methylphenylacetyl group.
  • Molecular Formula: C₁₁H₁₃NO₃.
  • Key Properties : Melting point 1.553°C (reported as unclear in evidence); calculated logP (XLogP3) = 1.1 .
  • Comparison : The 4-methylphenyl substituent reduces polarity compared to the 4-hydroxyphenyl group, likely altering solubility and bioavailability.

Glycine Methyl Ester Hydrochloride (CAS 5680-79-5)

  • Structure : Simplest glycine ester with a methyl group.
  • Molecular Formula: C₃H₈ClNO₂.
  • Key Properties : Melting point 173–177°C; used in peptide synthesis .
  • Comparison : Lacks aromatic substituents, resulting in lower molecular weight (125.55 g/mol vs. ~220–250 g/mol for hydroxyphenyl derivatives) and distinct reactivity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP (XLogP3) Key Applications
N-[(4-Hydroxyphenyl)methyl]glycine HCl Not reported ~220–250 (estimated) Not reported ~1.5 (estimated) Pharmaceutical intermediates
D-4-Hydroxyphenylglycine Me ester HCl C₉H₁₂ClNO₃ 217.65 173–177 0.8 Antibiotic synthesis
Glycine methyl ester HCl C₃H₈ClNO₂ 125.55 173–177 -1.2 Peptide synthesis
N-[(4-Methylphenyl)acetyl]glycine C₁₁H₁₃NO₃ 207.23 1.553 (reported) 1.1 Research chemicals

Biological Activity

N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, also known as N-(4-hydroxyphenyl)glycine, is an amino acid derivative with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in modulating neurotransmitter systems and exhibiting antimicrobial properties.

  • Chemical Formula : C₈H₉NO₃
  • Average Molecular Weight : 167.164 g/mol
  • IUPAC Name : 2-[(4-hydroxyphenyl)amino]acetic acid
  • CAS Registry Number : 122-87-2

The compound is characterized by a phenolic hydroxyl group and an amino acid backbone, which contribute to its diverse biological activities.

N-[(4-Hydroxyphenyl)methyl]glycine acts primarily as a modulator of the GPR88 receptor, which is implicated in several central nervous system disorders. Research indicates that this compound can influence dopaminergic signaling pathways, suggesting its potential utility in treating conditions such as schizophrenia and anxiety disorders .

Structure-Activity Relationship (SAR)

Recent studies have explored various derivatives of N-(4-hydroxyphenyl)glycine to enhance agonist activity at GPR88. For instance, modifications to the amine group and the phenyl moiety have shown varying degrees of potency, with specific substitutions leading to significant increases in receptor activity .

Antimicrobial Properties

N-(4-Hydroxyphenyl)glycine has demonstrated antimicrobial activity against various pathogens. In one study, derivatives of this compound were synthesized and tested for their efficacy against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited strong antibacterial properties, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been a focal point of research. Its role as a GPR88 agonist suggests that it may help regulate dopaminergic activity, which is crucial for mood regulation and cognitive functions. Animal models lacking GPR88 expression showed altered responses to dopaminergic drugs, further emphasizing the receptor's importance in neuropharmacology .

Study 1: GPR88 Modulation

A study focused on the synthesis of N-(4-hydroxyphenyl)glycine derivatives revealed that specific structural modifications could enhance their agonistic effects on GPR88. Compounds with hydroxyl groups showed improved binding affinity and efficacy compared to their unmodified counterparts, suggesting a promising avenue for drug development targeting this receptor .

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of N-(4-hydroxyphenyl)glycine derivatives was assessed against a panel of bacterial strains. The study found that certain compounds exhibited significant antibacterial activity, particularly against Staphylococcus pneumoniae, indicating their potential use in treating bacterial infections .

Data Summary

PropertyValue
Chemical FormulaC₈H₉NO₃
Average Molecular Weight167.164 g/mol
Antimicrobial ActivityEffective against multiple bacterial strains
GPR88 Agonist ActivityPotent modulator

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride?

Methodological Answer:
The synthesis typically involves reacting 4-aminophenol with chloroacetic acid under controlled pH and temperature. Evidence suggests alternative routes, such as alkaline hydrolysis of nitriles followed by ammonia elimination . Key parameters include:

  • pH Control : Maintain alkaline conditions (pH 9–11) to facilitate nucleophilic substitution.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct suppression.
    Contradictions in literature arise regarding the optimal molar ratio of reactants; some protocols recommend a 1:1.2 (4-aminophenol:chloroacetic acid) ratio, while others suggest stoichiometric excess of chloroacetic acid to drive completion .

Basic: How can researchers purify this compound to >95% purity?

Methodological Answer:
Post-synthesis purification often employs:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove unreacted precursors.
  • Ion-Exchange Chromatography : Weak cation-exchange resins (e.g., CM-Sephadex) separate the hydrochloride salt from neutral impurities .
  • HPLC : Reverse-phase C18 columns with isocratic elution (0.1% TFA in acetonitrile/water) verify purity. Contaminants like residual 4-aminophenol can be quantified via UV detection at 280 nm .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : ¹H NMR (D₂O/DMSO-d₆) identifies key signals: aromatic protons (δ 6.7–7.1 ppm, 4-substituted phenyl) and glycine methylene (δ 3.8–4.2 ppm). ¹³C NMR confirms the hydroxyphenyl linkage (δ 155–160 ppm for phenolic C-O) .
  • FT-IR : Bands at 3300–3500 cm⁻¹ (O-H stretch), 1600–1650 cm⁻¹ (C=O of glycine), and 1250 cm⁻¹ (C-N) validate functional groups .
  • Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺) confirms molecular weight (e.g., m/z 216.1 for the free base) .

Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?

Methodological Answer:
Chiral derivatives (e.g., α-methyl analogs) require:

  • Chiral HPLC : Use columns like Chiralpak IA-3 with mobile phases containing 0.1% diethylamine in hexane/isopropanol (85:15). Resolution factors (Rs >1.5) ensure baseline separation of enantiomers .
  • Polarimetry : Compare specific rotation ([α]D) with literature values (e.g., [α]D +28.2° for (S)-α-methyl derivatives) .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown in ethanol/water .

Advanced: What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should evaluate:

  • pH Sensitivity : Degradation accelerates below pH 3 (hydrolysis of the glycine ester) or above pH 8 (oxidation of the hydroxyphenyl group).
  • Temperature : Store at 2–8°C; room temperature leads to 5% degradation over 30 days (HPLC monitoring recommended) .
  • Light Exposure : UV/Vis spectra (200–400 nm) track photooxidation; amber vials reduce phenolic ring degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Impurity Profiles : Quantify byproducts (e.g., 4-hydroxyphenylacetic acid) via LC-MS and correlate with activity .
  • Assay Conditions : Standardize buffer systems (e.g., HEPES vs. Tris) to control pH-dependent ionization of the glycine moiety .
  • Cell Permeability : Use Caco-2 monolayers to assess whether conflicting in vitro/in vivo results stem from poor membrane penetration .

Advanced: What computational methods support structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Docking Simulations : AutoDock Vina models interactions with target proteins (e.g., enzymes with phenolic substrate pockets). Focus on hydrogen bonding between the hydroxyphenyl group and active-site residues .
  • QSAR Models : Use descriptors like LogP (partition coefficient) and polar surface area to predict solubility and bioavailability. Contradictions in activity may arise from overfitting; validate with leave-one-out cross-validation .

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